molecular formula C8H18N2 B1302945 4-(Pyrrolidin-1-yl)butan-1-amine CAS No. 24715-90-0

4-(Pyrrolidin-1-yl)butan-1-amine

Cat. No. B1302945
CAS RN: 24715-90-0
M. Wt: 142.24 g/mol
InChI Key: LSDYCEIPEBJKPT-UHFFFAOYSA-N
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Description

4-(Pyrrolidin-1-yl)butan-1-amine is a chemical compound that is of interest in various fields of research due to its potential applications. While the provided papers do not directly discuss this compound, they do provide insights into related structures and their synthesis, which can be informative for understanding the properties and synthesis of 4-(Pyrrolidin-1-yl)butan-1-amine.

Synthesis Analysis

The synthesis of compounds related to 4-(Pyrrolidin-1-yl)butan-1-amine involves several steps that ensure the introduction of the desired functional groups and stereochemistry. For instance, the synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a key intermediate in the preparation of premafloxacin, involves an asymmetric Michael addition followed by a stereoselective alkylation . This process highlights the importance of controlling stereochemistry in the synthesis of pyrrolidine derivatives, which is likely relevant to the synthesis of 4-(Pyrrolidin-1-yl)butan-1-amine as well.

Molecular Structure Analysis

The molecular structure of compounds similar to 4-(Pyrrolidin-1-yl)butan-1-amine can be complex, with multiple chiral centers and potential for various intermolecular interactions. For example, the crystal structure of 4-oxo-4-(pyridin-2-ylamino)butanoic acid features specific hydrogen bonding patterns and interactions that result in a one-dimensional helical architecture . These structural insights can be extrapolated to understand the molecular structure of 4-(Pyrrolidin-1-yl)butan-1-amine, which may also exhibit unique hydrogen bonding and geometric arrangements.

Chemical Reactions Analysis

The chemical reactivity of pyrrolidine derivatives is influenced by the presence of the pyrrolidine ring and substituents attached to it. The synthesis of (1H-pyridin-4-ylidene)amines, which are structurally related to 4-(Pyrrolidin-1-yl)butan-1-amine, involves the formation of an imine linkage and the introduction of lipophilic side chains . These reactions are indicative of the types of chemical transformations that 4-(Pyrrolidin-1-yl)butan-1-amine might undergo, such as nucleophilic substitutions or additions to the pyrrolidine ring.

Physical and Chemical Properties Analysis

While the papers provided do not directly discuss the physical and chemical properties of 4-(Pyrrolidin-1-yl)butan-1-amine, they do offer insights into related compounds. For instance, the antiplasmodial activity of (1H-pyridin-4-ylidene)amines against Plasmodium falciparum strains suggests that similar compounds, including 4-(Pyrrolidin-1-yl)butan-1-amine, may also possess biological activity . Additionally, the detailed crystallographic analysis of related compounds provides a basis for predicting the solubility, melting point, and other physical properties of 4-(Pyrrolidin-1-yl)butan-1-amine .

Scientific Research Applications

Electrochromic Devices

The compound is used in the development of multicolored electrochromic devices. A study by Yagmur, Ak, and Bayrakçeken (2013) explored the synthesis of a polymer precursor, TPBA, which when copolymerized with EDOT, resulted in a material capable of displaying eight different colors. These materials are significant for their potential applications in smart windows and display technologies (Yagmur, Ak, & Bayrakçeken, 2013).

Catalytic Synthesis of Lactams

The compound plays a crucial role in the catalytic synthesis of lactams, which are valuable chemical feedstocks. Research by Dairo, Nelson, Slowing, Angelici, and Woo (2016) demonstrated the efficient catalytic transformation of cyclic amines to lactams using CeO2-supported gold nanoparticles, with 4-(Pyrrolidin-1-yl)butan-1-amine being a key intermediate in these reactions (Dairo et al., 2016).

Hydrodenitrogenation Modeling

A theoretical investigation into the hydrodenitrogenation of pyrrolidine highlighted the potential of this compound in catalysis studies. Koudjina et al. (2015) performed this study using various catalysts, providing insights into reaction mechanisms and aiding the development of more efficient catalytic processes (Koudjina et al., 2015).

Photochemistry in Organic Chemistry

In organic photochemistry, the compound has been utilized in the synthesis and study of organic heptamolybdate-monomolybdate complexes. Wutkowski et al. (2011) described the formation and photochemical transformation of these complexes, indicating their potential in photonic and electronic applications (Wutkowski et al., 2011).

Vapor Phase Catalytic Synthesis

Xiao-yan (2007) reviewed the production technologies of pyrrolidine via vapor phase catalytic processes, which involve various amination reactions. This research highlights the importance of 4-(Pyrrolidin-1-yl)butan-1-amine in industrial chemistry and the production of related compounds (Xiao-yan, 2007).

Safety And Hazards

This compound is classified as dangerous, with hazard statements H314 and H318 . Precautionary measures include avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

Future Directions

The pyrrolidine ring, a part of 4-(Pyrrolidin-1-yl)butan-1-amine, is a versatile scaffold for novel biologically active compounds . It is expected to continue playing a significant role in drug discovery, especially in the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

4-pyrrolidin-1-ylbutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c9-5-1-2-6-10-7-3-4-8-10/h1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSDYCEIPEBJKPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90376428
Record name 4-(Pyrrolidin-1-yl)butan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Pyrrolidin-1-yl)butan-1-amine

CAS RN

24715-90-0
Record name 4-(Pyrrolidin-1-yl)butan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(pyrrolidin-1-yl)butan-1-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
O=C1c2ccccc2C(=O)N1CCCCN1CCCC1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of benzyl 4-(pyrrolidin-1-yl)butylcarbamate (196 mg, 0.71 mmol) was added catalytic amount of Pd/C (5%). The reaction was stirred under a hydrogen atmosphere overnight and filtered. The filtrate was concentrated to give 4-(pyrrolidin-1-yl)butan-1-amine (83 mg)
Name
benzyl 4-(pyrrolidin-1-yl)butylcarbamate
Quantity
196 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

A solution of the product from step c (4.32 g, 15.9 mmol) and hydrazine hydrate (3.85 ml, 79.4 mmol) in ethanol (75 ml) was heated at reflux for 1.5 h. The resultant white suspension was diluted with further ethanol (50 ml) and the solid removed by filtration. The filtrate was evaporated at reduced pressure and the residue was suspended in chloroform (50 ml). The solid was removed by filtration and the filtrate evaporated at reduced pressure to afford the title compound (1.91 g, 85%). 1H NMR 2.74-2.69 (2H, m), 2.52-2.42 (6H, m), 1.83-1.75 (4H, m), 1.64-1.46 (6H, m).
Name
product
Quantity
4.32 g
Type
reactant
Reaction Step One
Quantity
3.85 mL
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
85%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
W Sun, L Tian, H Qi, D Jiang, Y Wang… - Chinese Journal of …, 2013 - Wiley Online Library
A series of tri‐substituted chiral pyrrolidin‐2‐one derivatives have been designed and synthesized as CC chemokine receptor 4 (CCR4) antagonists. The structure of CCR4 was built by …
Number of citations: 10 onlinelibrary.wiley.com
M Addie, P Ballard, D Buttar, C Crafter… - Journal of medicinal …, 2013 - ACS Publications
Wide-ranging exploration of analogues of an ATP-competitive pyrrolopyrimidine inhibitor of Akt led to the discovery of clinical candidate AZD5363, which showed increased potency, …
Number of citations: 160 pubs.acs.org
Y Rao, Z Xu, YT Hu, C Li, YH Xu, QQ Song, H Yu… - European journal of …, 2020 - Elsevier
Discovery of novel anti-obesity agents is a challenging and promising research area. Based on our previous works, we synthesized 40 novel β-indoloquinazoline analogues by altering …
Number of citations: 10 www.sciencedirect.com
EP Vanable - 2019 - ideals.illinois.edu
Carbon-nitrogen bonds are found in many societally important molecules, ranging from bulk commodities such as polymers and agrochemicals to fine chemicals, such as …
Number of citations: 0 www.ideals.illinois.edu
SC Ensign - 2017 - ideals.illinois.edu
C–N bonds are ubiquitous in organic chemistry. Mild methods that allow for the direct formation of this motif from readily accessible functional groups would represent a powerful …
Number of citations: 0 www.ideals.illinois.edu
DV Patel - 2020 - search.proquest.com
Alzheimer's disease (AD), the most common type of dementia, is a progressive neurodegenerative disorder prevalent amongst older populations. Almost 50 million people worldwide …
Number of citations: 0 search.proquest.com
AF Timofeev, AG Bazanov, NG Zubritskaya - Russian Journal of Organic …, 2016 - Springer
The amination of butane-1,4-diol, isomeric dipropylene glycols, and cyclohexane-1,4-diyldimethanol in the presence of nickel/copper/chromium catalysts has been studied. The effect of …
Number of citations: 4 link.springer.com
Y Ding, S Luo, A Adijiang, H Zhao… - The Journal of Organic …, 2018 - ACS Publications
The first general reductive deuteration of nitriles under single-electron transfer conditions has been developed for the synthesis of α,α-dideuterio amines. This practical and cost-efficient …
Number of citations: 36 pubs.acs.org

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